(3-Bromo-4-fluorophenyl)hydrazine hydrochloride
CAS No.:
Cat. No.: VC13699296
Molecular Formula: C6H7BrClFN2
Molecular Weight: 241.49 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7BrClFN2 |
---|---|
Molecular Weight | 241.49 g/mol |
IUPAC Name | (3-bromo-4-fluorophenyl)hydrazine;hydrochloride |
Standard InChI | InChI=1S/C6H6BrFN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H |
Standard InChI Key | ATQSEAQCJZLILV-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1NN)Br)F.Cl |
Canonical SMILES | C1=CC(=C(C=C1NN)Br)F.Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Nomenclature
(3-Bromo-4-fluorophenyl)hydrazine hydrochloride is systematically named (3-bromo-4-fluorophenyl)hydrazine hydrochloride under IUPAC nomenclature. Its structure consists of a phenyl ring substituted with bromine and fluorine at the 3- and 4-positions, respectively, and a hydrazine group (–NH–NH₂) that is protonated as a hydrochloride salt. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Registry Number | 1166990-89-1 | |
Molecular Formula | C₆H₇BrClFN₂ | |
Molecular Weight | 241.49 g/mol | |
SMILES Notation | C1=CC(=C(C=C1NN)Br)F.Cl | |
InChI Key | ATQSEAQCJZLILV-UHFFFAOYSA-N |
The compound’s canonical SMILES and InChIKey confirm its structural uniqueness, enabling precise database searches and computational modeling.
Synthesis and Production
Industrial-Scale Production
Commercial suppliers like Biosynce and VulcanChem produce the compound at scales ranging from grams to kilograms, with reported purities exceeding 97% . Key production metrics include:
Parameter | Specification | Source |
---|---|---|
Purity | >97% | |
Storage Conditions | Inert atmosphere, 20–25°C | |
Shelf Life | Not specified | – |
Physicochemical Properties
Solubility and Stability
The compound’s solubility in water and organic solvents (e.g., methanol, DCM) facilitates its use in diverse reaction media . Stability under inert atmospheres prevents oxidative degradation, a common issue with hydrazine derivatives .
Thermodynamic and Kinetic Parameters
While thermal decomposition data are absent, the compound’s melting point and boiling point can be inferred from analogous hydrazines. For instance, phenylhydrazine hydrochloride melts at 243–245°C, suggesting similar thermal behavior .
Applications in Organic Synthesis
Role as a Building Block
(3-Bromo-4-fluorophenyl)hydrazine hydrochloride serves as a precursor for:
-
Heterocyclic Compounds: Hydrazines are pivotal in synthesizing pyrazoles, indoles, and triazoles via cyclocondensation reactions .
-
Pharmaceutical Intermediates: The bromine and fluorine substituents enhance bioactivity, making the compound valuable in drug discovery.
Comparative Analysis with Related Compounds
vs. 3-Bromo-4-fluoroaniline
Property | (3-Bromo-4-fluorophenyl)hydrazine HCl | 3-Bromo-4-fluoroaniline |
---|---|---|
Functional Group | Hydrazine (–NH–NH₂·HCl) | Amine (–NH₂) |
Molecular Weight | 241.49 g/mol | 190.01 g/mol |
Applications | Heterocycle synthesis | Sulfonamide production |
The hydrazine derivative’s nucleophilic hydrazine group enables distinct reactivity compared to the aniline’s amine, broadening its synthetic utility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume